(4-Bromopyridin-2-yl)carbamic acid
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Overview
Description
(4-Bromopyridin-2-yl)carbamic acid is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromopyridin-2-yl)carbamic acid typically involves the reaction of 4-bromopyridine with carbamic acid derivatives. One common method is the reaction of 4-bromopyridine with tert-butyl carbamate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (4-Bromopyridin-2-yl)carbamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield (4-aminopyridin-2-yl)carbamic acid derivatives .
Scientific Research Applications
(4-Bromopyridin-2-yl)carbamic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Bromopyridin-2-yl)carbamic acid involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in various chemical reactions, leading to the formation of different derivatives. These derivatives can interact with biological molecules, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
(2-Bromo-pyridin-4-yl)carbamic acid tert-butyl ester: This compound is similar in structure but has a tert-butyl ester group instead of a carbamic acid group.
(2-Formyl-pyridin-3-yl)carbamic acid tert-butyl ester: Another similar compound with a formyl group in the pyridine ring.
Uniqueness: (4-Bromopyridin-2-yl)carbamic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C6H5BrN2O2 |
---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
(4-bromopyridin-2-yl)carbamic acid |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-1-2-8-5(3-4)9-6(10)11/h1-3H,(H,8,9)(H,10,11) |
InChI Key |
DQLROJBYDGSHMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Br)NC(=O)O |
Origin of Product |
United States |
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